5-Thiazolemethanamine, 2-methoxy-
Overview
Description
5-Thiazolemethanamine, 2-methoxy- is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method typically requires mild reaction conditions and readily available substrates. For example, the reaction of an α-haloketone with a thioamide in the presence of a base can yield the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for thiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolemethanamine, 2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Thiazolemethanamine, 2-methoxy- can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups.
Scientific Research Applications
5-Thiazolemethanamine, 2-methoxy- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Thiazole derivatives are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and solar cells.
Mechanism of Action
The mechanism of action of 5-Thiazolemethanamine, 2-methoxy- involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can act as enzyme inhibitors by binding to the active site of enzymes and blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Thiazolemethanamine, 2-methoxy- include other thiazole derivatives such as:
- 5-Thiazolemethanamine dihydrochloride
- 5-(Chloromethyl)-1,3-thiazole hydrochloride
- 5-Methyl-2-(pyrrolidin-2-yl)thiazole hydrochloride
Uniqueness
What sets 5-Thiazolemethanamine, 2-methoxy- apart from other thiazole derivatives is its unique methoxy group, which can influence its chemical reactivity and biological activity. This functional group can participate in various chemical reactions, making the compound versatile for different applications in research and industry.
Properties
IUPAC Name |
(2-methoxy-1,3-thiazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-8-5-7-3-4(2-6)9-5/h3H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUZBESCMDKWCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937662-77-6 | |
Record name | 1-(2-methoxy-1,3-thiazol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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